molecular formula C20H26O2 B12631733 1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene CAS No. 922165-53-5

1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene

Cat. No.: B12631733
CAS No.: 922165-53-5
M. Wt: 298.4 g/mol
InChI Key: RTKGLACHWSFVQN-UHFFFAOYSA-N
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Description

1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a methoxy group and a cyclohexylmethyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene typically involves multi-step organic reactions. One common approach is the alkylation of naphthalene derivatives with cyclohexylmethyl halides in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reactors to optimize yield and purity. The use of advanced purification methods such as chromatography and recrystallization ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts such as palladium on carbon can convert the compound to its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Halogenated naphthalenes.

Scientific Research Applications

1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-2-methylbenzene: A simpler aromatic compound with a methoxy group and a methyl group attached to the benzene ring.

    1-Methoxy-2-methyl-1-(trimethylsiloxy)propene: A compound with a methoxy group and a trimethylsiloxy group attached to a propene backbone.

Uniqueness

1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene is unique due to its complex structure, which includes both a naphthalene ring and a cyclohexylmethyl group. This structural complexity imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

922165-53-5

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

1-methoxy-2-[[1-(methoxymethyl)cyclohexyl]methyl]naphthalene

InChI

InChI=1S/C20H26O2/c1-21-15-20(12-6-3-7-13-20)14-17-11-10-16-8-4-5-9-18(16)19(17)22-2/h4-5,8-11H,3,6-7,12-15H2,1-2H3

InChI Key

RTKGLACHWSFVQN-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCCCC1)CC2=C(C3=CC=CC=C3C=C2)OC

Origin of Product

United States

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